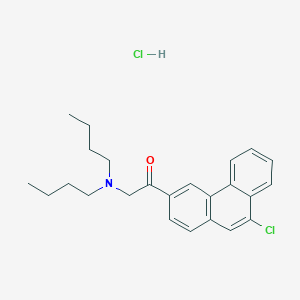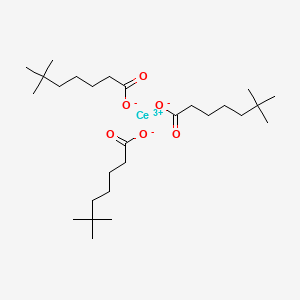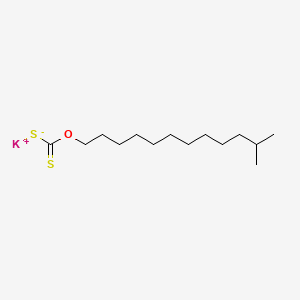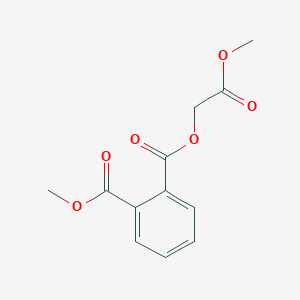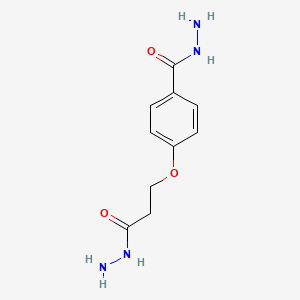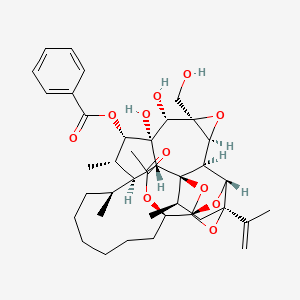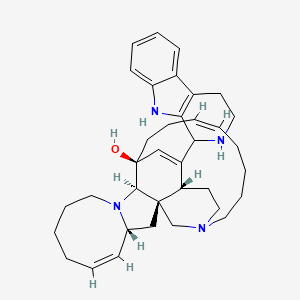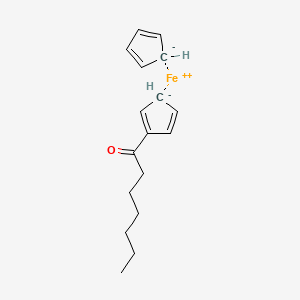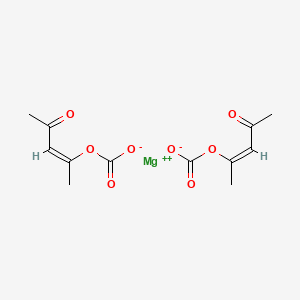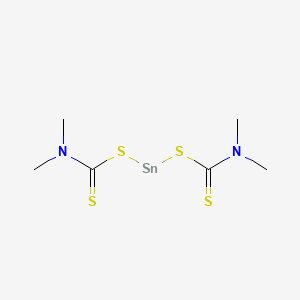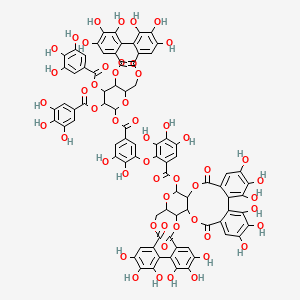
4,4'-(1-Methyldecylidene)bisphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1-Methyldecylidene)bisphenol: is an organic compound with the molecular formula C23H32O2 . It is a type of bisphenol, which are compounds known for their use in the production of polycarbonate plastics and epoxy resins. This compound is characterized by the presence of two phenol groups connected by a methyldecylidene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1-Methyldecylidene)bisphenol typically involves the condensation reaction between phenol and a suitable ketone, such as 1-methyldecylidene. The reaction is usually catalyzed by an acid or base, and the conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of 4,4’-(1-Methyldecylidene)bisphenol is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The process may involve multiple steps, including purification and crystallization, to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4,4’-(1-Methyldecylidene)bisphenol can undergo oxidation reactions, where the phenol groups are converted to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: 4,4’-(1-Methyldecylidene)bisphenol is used as a monomer in the synthesis of polycarbonate plastics and epoxy resins. These materials are valued for their strength, transparency, and resistance to heat and chemicals.
Biology and Medicine: Research is ongoing to explore the potential biological activities of 4,4’-(1-Methyldecylidene)bisphenol and its derivatives. Some studies focus on its interactions with biological molecules and its potential use in drug delivery systems.
Industry: In addition to its use in plastics and resins, 4,4’-(1-Methyldecylidene)bisphenol is used in the production of flame retardants, coatings, and adhesives. Its properties make it suitable for applications requiring durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which 4,4’-(1-Methyldecylidene)bisphenol exerts its effects is primarily through its interaction with various molecular targets. The phenol groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The methyldecylidene bridge provides structural stability, allowing the compound to fit into specific binding sites.
Comparison with Similar Compounds
Bisphenol A (BPA): Another widely used bisphenol with similar applications in plastics and resins.
Bisphenol F (BPF): Known for its use in epoxy resins and coatings.
Bisphenol S (BPS): Often used as a substitute for BPA in various applications.
Uniqueness: 4,4’-(1-Methyldecylidene)bisphenol is unique due to its specific methyldecylidene bridge, which imparts distinct physical and chemical properties. This structural difference can influence its reactivity, stability, and interactions with other molecules, making it suitable for specialized applications where other bisphenols may not perform as well.
Properties
CAS No. |
67380-31-8 |
|---|---|
Molecular Formula |
C23H32O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)undecan-2-yl]phenol |
InChI |
InChI=1S/C23H32O2/c1-3-4-5-6-7-8-9-18-23(2,19-10-14-21(24)15-11-19)20-12-16-22(25)17-13-20/h10-17,24-25H,3-9,18H2,1-2H3 |
InChI Key |
LKOGRXMNXYBFBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


